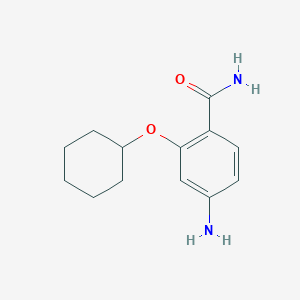

4-Amino-2-(cyclohexyloxy)benzamide

Descripción

Overview of Benzamide (B126) Derivatives in Modern Chemical Biology

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. wikipedia.org This fundamental structure serves as a versatile template for chemical modification, allowing for the synthesis of a vast library of derivatives with diverse physicochemical properties and biological activities. nih.govresearchgate.net In the realm of chemical biology, benzamide derivatives are instrumental as chemical probes to investigate biological pathways and as lead compounds in drug discovery programs. Their ability to interact with a variety of biological targets, including enzymes and receptors, has cemented their importance in the field. nih.gov

The therapeutic potential of benzamides is broad, with derivatives demonstrating efficacy as antipsychotics, antiemetics, antidepressants, and gastroprokinetic agents. nih.govnih.govdrugbank.com This wide range of applications stems from the ability of different substitution patterns on the benzamide core to modulate target specificity and pharmacokinetic properties.

Significance of 4-Amino-2-(cyclohexyloxy)benzamide within Benzamide Structural Classifications

This compound, with the Chemical Abstracts Service (CAS) number 1369903-06-9, represents a specific structural iteration within the diverse family of benzamide derivatives. Its structure is characterized by an amino group at the 4-position and a cyclohexyloxy group at the 2-position of the benzamide scaffold.

While extensive, publicly available research specifically detailing the biological activities and significance of this compound is limited, its structural features suggest potential areas of interest. The presence of the amino and cyclohexyloxy substituents is anticipated to significantly influence its solubility, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. The cyclohexyloxy group, in particular, adds a bulky, non-polar moiety that can play a crucial role in receptor binding and target selectivity.

Contextualization of Substituted Benzamides in Medicinal Chemistry Research

The strategic placement of various substituents on the benzamide ring is a cornerstone of modern medicinal chemistry. This approach, known as structure-activity relationship (SAR) studies, allows researchers to systematically modify a lead compound to optimize its pharmacological profile. The goal is to enhance therapeutic efficacy while minimizing off-target effects and toxicity.

Substituents can alter a molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for molecular recognition by biological targets. For instance, the addition of basic amine groups can enhance solubility and provide a handle for salt formation, while lipophilic groups can improve membrane permeability. The specific substitution pattern of this compound, with its combination of a polar amino group and a non-polar cyclohexyloxy group, exemplifies the nuanced approach taken in the design of modern therapeutic candidates.

Detailed Research Findings

While specific research findings for this compound are not widely available in the public domain, the general principles of benzamide research provide a framework for understanding its potential applications. The following table illustrates the types of data typically generated in the evaluation of benzamide derivatives.

| Property | Description |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 1369903-06-9 |

| Predicted LogP | A measure of lipophilicity, crucial for predicting absorption and distribution. |

| pKa | Indicates the acidity or basicity of the molecule, affecting its charge state at physiological pH. |

| In Vitro Activity (IC50/EC50) | Concentration of the compound required to inhibit or activate a specific biological target by 50%. |

| Target Selectivity | A comparison of the compound's activity against its intended target versus other related targets. |

| In Vivo Efficacy | The effect of the compound in a living organism, often assessed in animal models of disease. |

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2-cyclohexyloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRVBJHCOKSILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC(=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Amino 2 Cyclohexyloxy Benzamide

Retrosynthetic Analysis of 4-Amino-2-(cyclohexyloxy)benzamide

A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, commercially available starting materials. The primary disconnections are identified at the amide C-N bond, the ether C-O bond, and the aromatic C-N bond of the amino group.

The initial disconnection of the amide bond via a functional group interconversion (FGI) suggests that the target molecule can be synthesized from 4-amino-2-(cyclohexyloxy)benzoic acid and ammonia (B1221849) or an ammonia equivalent. This is a standard transformation in organic synthesis.

Further disconnection of the ether linkage in the resulting carboxylic acid intermediate, guided by the principles of the Williamson ether synthesis, leads to two potential precursor molecules: a dihydroxybenzoic acid derivative and a cyclohexyl halide (or a derivative with a suitable leaving group). A more strategic approach involves the disconnection to 2-hydroxy-4-nitrobenzoic acid and a cyclohexyl halide. The nitro group serves as a precursor to the amino group and is a powerful electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution, although the Williamson ether synthesis is more commonly a nucleophilic substitution on the alkyl halide.

Finally, the amino group can be retrosynthetically derived from a nitro group through reduction. This is a reliable and widely used transformation in aromatic chemistry. This leads to a plausible starting material: 2,4-dihydroxybenzoic acid or a protected derivative thereof, which can be nitrated, followed by etherification and subsequent amidation and reduction. An alternative and potentially more efficient route would start from a commercially available nitro-substituted phenol.

This retrosynthetic analysis outlines a convergent synthetic strategy, where the benzamide (B126) core is constructed and functionalized in a stepwise manner from readily accessible precursors.

Established Synthetic Routes for the Benzamide Core Structure

The synthesis of the this compound core relies on well-established and versatile reactions in organic chemistry. These include methods for amide bond formation and strategies for the introduction of the key amine and cyclohexyloxy functional groups onto the aromatic ring.

Amide Bond Formation Strategies Relevant to Benzamides

The formation of the benzamide moiety is a critical step in the synthesis. Several reliable methods are available for the coupling of a benzoic acid derivative with an amine source.

Acid Chloride Method: The carboxylic acid can be converted to a more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with ammonia or an ammonia source to form the desired benzamide. This method is often high-yielding but can be sensitive to other functional groups present in the molecule.

Coupling Agent-Mediated Amidation: A wide array of coupling agents can facilitate the direct formation of the amide bond from a carboxylic acid and an amine, avoiding the need for the often harsh conditions of acid chloride formation. These reagents activate the carboxylic acid in situ, allowing for a milder and more selective reaction.

| Coupling Agent | Abbreviation | Typical Reaction Conditions |

| Dicyclohexylcarbodiimide | DCC | Room temperature, aprotic solvent (e.g., DCM, DMF) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC | Room temperature, often in the presence of an additive like HOBt |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Room temperature, aprotic solvent, often with a base |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Room temperature, aprotic solvent, often with a base |

Enzymatic Amide Bond Formation: Biocatalytic methods using enzymes such as penicillin G acylases are emerging as green and highly selective alternatives for amide bond formation under mild, aqueous conditions.

Introduction of Amine and Cyclohexyloxy Functional Groups

The strategic introduction of the amino and cyclohexyloxy groups onto the benzene (B151609) ring is crucial for the successful synthesis of the target molecule.

Introduction of the Amino Group: The most common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group . A precursor such as 2-hydroxy-4-nitrobenzoic acid can be utilized. The nitro group can be reduced at a later stage of the synthesis to avoid its interference with other reactions. A variety of reducing agents can be employed for this transformation.

| Reducing Agent | Typical Reaction Conditions |

| Tin(II) chloride (SnCl₂) | Acidic conditions (e.g., HCl in ethanol) |

| Iron (Fe) in acetic acid | Reflux in acetic acid |

| Catalytic Hydrogenation (H₂, Pd/C) | Hydrogen atmosphere, palladium on carbon catalyst, various solvents |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvents |

Introduction of the Cyclohexyloxy Group: The Williamson ether synthesis is the most direct and widely used method for forming the cyclohexyloxy ether linkage. x-mol.netgoogle.com This Sₙ2 reaction involves the reaction of a phenoxide with a cyclohexyl halide or a cyclohexyl derivative with another suitable leaving group (e.g., tosylate, mesylate). google.com To synthesize 2-(cyclohexyloxy)benzamide derivatives, a 2-hydroxy-substituted benzamide precursor would be deprotonated with a base to form the nucleophilic phenoxide, which then displaces the leaving group on the cyclohexyl electrophile. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the Sₙ2 reaction.

Specific Synthetic Protocols for this compound

A plausible synthetic route for this compound can be designed by combining the aforementioned established methodologies. A likely sequence would involve:

Etherification: Starting with a commercially available substituted phenol, such as 2-hydroxy-4-nitrobenzoic acid. The phenolic hydroxyl group would be deprotonated with a suitable base, followed by reaction with a cyclohexyl halide (e.g., cyclohexyl bromide) in a Williamson ether synthesis to yield 2-(cyclohexyloxy)-4-nitrobenzoic acid.

Amidation: The resulting carboxylic acid would then be converted to the corresponding benzamide. This could be achieved by first converting the carboxylic acid to its acid chloride with thionyl chloride, followed by reaction with aqueous ammonia. Alternatively, a direct coupling with an ammonia source using a coupling agent like EDC or HATU could be employed for a milder approach. This step would yield 4-nitro-2-(cyclohexyloxy)benzamide.

Reduction: The final step would be the reduction of the nitro group to the desired amino group. Catalytic hydrogenation using H₂ gas and a palladium on carbon catalyst (Pd/C) is a clean and efficient method for this transformation.

Optimization of Reaction Conditions and Yields

Williamson Ether Synthesis: Key parameters to optimize include the choice of base, solvent, temperature, and reaction time. A strong base like sodium hydride in an aprotic solvent like DMF at elevated temperatures can drive the reaction to completion. However, care must be taken to avoid elimination side reactions with the cyclohexyl halide. Phase-transfer catalysts can sometimes be employed to improve the reaction rate and yield.

Amide Bond Formation: When using the acid chloride method, controlling the temperature during the addition of the amine is crucial to prevent side reactions. For coupling agent-mediated reactions, the stoichiometry of the coupling agent and any additives, as well as the reaction time, should be optimized to maximize the yield and minimize the formation of byproducts.

Nitro Group Reduction: The choice of reducing agent and reaction conditions can be critical, especially if other sensitive functional groups are present. Catalytic hydrogenation is generally very clean, but the catalyst loading, hydrogen pressure, and temperature may need to be adjusted for optimal results.

Characterization Techniques for Synthetic Intermediates and Final Product

The identity and purity of the synthetic intermediates and the final product, this compound, must be confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and chemical environment of the protons in the molecule. The aromatic protons will show characteristic splitting patterns and chemical shifts depending on their substitution. The protons of the cyclohexyl group will appear in the aliphatic region, and the amide and amine protons will typically appear as broad singlets.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic vibrational frequencies for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the C-O stretch of the ether will be present in the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Chromatographic Techniques: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of the reaction and to assess the purity of the final product.

Melting Point: A sharp and defined melting point is a good indicator of the purity of a solid compound.

Design and Synthesis of this compound Analogs

The synthesis of the parent compound, this compound, can be envisioned through a multi-step pathway commencing with a suitably substituted benzoic acid derivative. A plausible route involves the initial preparation of 4-amino-2-cyclohexyloxybenzoic acid, a key intermediate. This can be followed by amidation to furnish the final benzamide. The synthesis of analogs then involves the strategic introduction of various functional groups at different stages of this synthetic sequence.

The primary amino group at the 4-position of the benzene ring serves as a versatile handle for a wide array of chemical modifications. These modifications can significantly influence the electronic properties and hydrogen bonding capabilities of the molecule.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This leads to the formation of amide derivatives with varying chain lengths, branching, and aromatic substituents.

Alkylation: Direct alkylation of the 4-amino group can be achieved using alkyl halides. Reductive amination, reacting the amino group with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing primary and secondary alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamide derivatives, which can introduce different steric and electronic features compared to amides.

Urea and Thiourea Formation: Treatment of the 4-amino group with isocyanates or isothiocyanates affords the corresponding urea and thiourea analogs, respectively. These modifications introduce additional hydrogen bond donors and acceptors.

Table 1: Representative Analogs with Modifications at the 4-Amino Substituent

| Compound ID | R Group at 4-position | Synthetic Reagent |

| 1a | -NHCOCH₃ | Acetic anhydride |

| 1b | -NHCH₂CH₃ | Acetaldehyde, NaBH₃CN |

| 1c | -NHSO₂CH₃ | Methanesulfonyl chloride |

| 1d | -NHC(O)NHCH₂CH₃ | Ethyl isocyanate |

The cyclohexyloxy group at the 2-position plays a crucial role in defining the steric bulk and lipophilicity of the molecule. Modifications to this moiety can be achieved by altering the cyclohexane ring itself or by replacing it with other cyclic or acyclic ether linkages.

Substitution on the Cyclohexyl Ring: The synthesis can start with substituted cyclohexanols to introduce functional groups such as alkyl, hydroxyl, or amino groups on the cyclohexane ring. The position and stereochemistry of these substituents would be critical.

Ring Size Variation: Analogs with different cycloalkyl ethers (e.g., cyclopentyloxy, cycloheptyloxy) can be synthesized by employing the corresponding cycloalkanols in the etherification step.

Acyclic Ether Analogs: A range of acyclic alkoxy groups can be introduced by using the appropriate alcohols, allowing for fine-tuning of lipophilicity and conformational flexibility.

Table 2: Representative Analogs with Variations in the 2-(cyclohexyloxy) Moiety

| Compound ID | R' Group at 2-position | Starting Alcohol |

| 2a | -O-(4-methylcyclohexyl) | 4-Methylcyclohexanol |

| 2b | -O-cyclopentyl | Cyclopentanol |

| 2c | -O-CH(CH₃)₂ | Isopropanol |

| 2d | -O-benzyl | Benzyl alcohol |

Introducing additional substituents onto the benzene ring can profoundly alter the electronic landscape and steric profile of the entire molecule. The positions for substitution are typically directed by the existing amino and cyclohexyloxy groups.

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and alkoxy groups activates the benzene ring towards electrophilic substitution, primarily at the positions ortho and para to these groups (positions 3 and 5). Halogenation (e.g., with NBS or NCS), nitration, and Friedel-Crafts reactions can be employed to introduce a variety of substituents. Subsequent reduction of a nitro group can provide an additional amino group for further derivatization.

Metal-Catalyzed Cross-Coupling Reactions: If a halogen is introduced onto the benzene ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of accessible analogs.

Table 3: Representative Analogs with Derivatization of the Benzene Ring

| Compound ID | Substituent on Benzene Ring | Position | Synthetic Method |

| 3a | -Cl | 5 | N-Chlorosuccinimide |

| 3b | -NO₂ | 5 | Nitric Acid/Sulfuric Acid |

| 3c | -CH₃ | 5 | (Requires multi-step synthesis) |

| 3d | -Br | 3 | N-Bromosuccinimide |

The cyclohexane ring of the 2-(cyclohexyloxy) moiety contains multiple stereocenters. The relative and absolute stereochemistry of these centers can have a significant impact on the three-dimensional shape of the molecule and its interactions with biological targets.

Use of Chiral Starting Materials: The most straightforward approach to control the stereochemistry of the cyclohexyloxy group is to use enantiomerically pure or diastereomerically pure cyclohexanol derivatives as starting materials. For example, using (1R,2R)-2-methylcyclohexanol would lead to a specific diastereomer of the final product.

Diastereoselective Synthesis: In cases where substituted cyclohexanols are synthesized, diastereoselective reactions can be employed to control the relative stereochemistry of the substituents on the ring. For instance, stereoselective reduction of a cyclohexanone precursor could yield a specific diastereomer of the corresponding alcohol.

The synthesis of stereochemically defined analogs is crucial for understanding structure-activity relationships and for the development of compounds with improved specificity and potency.

Molecular Target Identification and Engagement of 4 Amino 2 Cyclohexyloxy Benzamide

Computational Approaches for Molecular Target Prediction

In the absence of experimental data, computational methods serve as a powerful first step to generate hypotheses about the potential molecular targets of a novel compound like 4-Amino-2-(cyclohexyloxy)benzamide. These in silico techniques are cost-effective and can significantly narrow down the field of potential candidates for further experimental validation.

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening operates on the principle that structurally similar molecules are likely to have similar biological activities. This approach would involve using the two-dimensional or three-dimensional structure of this compound as a query to search large databases of compounds with known biological activities. By identifying compounds with high structural similarity that have known protein targets, one could infer potential targets for this compound. The effectiveness of this method is contingent on the availability of data for structurally related active compounds.

Structure-Based Drug Design and Molecular Docking Simulations

Should a potential protein target be hypothesized, either through ligand-based methods or other means, structure-based drug design and molecular docking can be employed to model the interaction. This technique requires the three-dimensional structure of the target protein, which can be obtained from databases like the Protein Data Bank (PDB). Molecular docking software would then be used to predict the most likely binding pose and affinity of this compound within the active or allosteric sites of the target protein. The results of these simulations can provide detailed insights into the specific amino acid residues involved in the interaction.

Dynamics of this compound-Protein Interactions via Molecular Dynamics Simulations

To further refine the predictions from molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the compound-protein complex over time, providing a more dynamic and realistic view of the interaction. These simulations can help to assess the stability of the predicted binding pose and calculate the binding free energy, offering a more accurate estimation of the binding affinity.

Biochemical Assays for Target Engagement

Following the generation of hypotheses from computational studies, biochemical assays are essential to experimentally validate the predicted molecular targets and quantify the interaction between this compound and the protein of interest.

In Vitro Enzyme Inhibition or Activation Studies

If the predicted target is an enzyme, its activity can be measured in the presence and absence of this compound. A change in enzyme activity upon addition of the compound would indicate a direct interaction. By performing these assays at various concentrations of the compound, key parameters such as the half-maximal inhibitory concentration (IC50) or activation concentration (AC50) can be determined. These values provide a quantitative measure of the compound's potency.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | IC50 / AC50 (µM) |

| Enzyme A | Inhibition | Data Not Available |

| Enzyme B | Activation | Data Not Available |

| Enzyme C | Inhibition | Data Not Available |

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Receptor Binding Assays and Affinity Determination

For non-enzymatic protein targets, such as receptors, receptor binding assays are employed to determine the binding affinity of this compound. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. By measuring the displacement of this labeled ligand by increasing concentrations of this compound, the binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), can be calculated. A lower Kd or Ki value signifies a stronger binding affinity.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound

| Target Receptor | Assay Type | Kd / Ki (nM) |

| Receptor X | Radioligand Displacement | Data Not Available |

| Receptor Y | Fluorescence Polarization | Data Not Available |

| Receptor Z | Surface Plasmon Resonance | Data Not Available |

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Confirmation

There is no available data from Cellular Thermal Shift Assays or similar biophysical assays to confirm the engagement of this compound with a specific molecular target.

Elucidation of Biological Pathways Modulated by this compound

Due to the lack of information on the molecular target and its downstream effects, the biological pathways modulated by this compound remain unknown.

It is important to note that while research exists on other benzamide-containing compounds and their diverse biological activities, this information cannot be extrapolated to this compound without specific experimental evidence.

Preclinical Pharmacological Investigations of 4 Amino 2 Cyclohexyloxy Benzamide

In Vitro Biological Activity Profiling

In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a new chemical entity in a controlled, non-living environment. This typically involves using isolated cells, proteins, or microorganisms.

The potential of a compound to inhibit cell growth is a key indicator of its anticancer potential. This is assessed using various established cellular models.

To assess growth inhibition, a panel of human cancer cell lines representing different tumor types would be utilized. The compound's effect is typically measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which determines cell viability. The results are expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Hypothetical Data Table for Growth Inhibition: This table is a template illustrating how data would be presented. No experimental values are available for 4-Amino-2-(cyclohexyloxy)benzamide.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| HT-29 | Colorectal Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available |

Compounds that inhibit cell growth often do so by interfering with the cell cycle or by inducing programmed cell death (apoptosis).

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound might cause arrest in a specific phase, preventing cells from progressing towards division. For example, some benzamide (B126) derivatives have been shown to cause G2/M phase arrest. nih.gov

Apoptosis Induction: The induction of apoptosis can be confirmed through several methods. Annexin V staining can identify early apoptotic cells. The activity of key apoptotic proteins, such as caspases (e.g., caspase-3, -8, -9), can be measured. nih.gov Furthermore, the expression levels of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) can be assessed using techniques like Western blotting. nih.govnih.gov A favorable profile would show an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins. nih.gov

The anti-inflammatory potential of a compound is often evaluated using cell models that mimic an inflammatory response. A common model involves using macrophage-like cells, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory cascade. nih.govnih.gov

Key markers of inflammation that would be measured include:

Nitric Oxide (NO): Production of NO, a key inflammatory mediator, is measured using the Griess assay.

Pro-inflammatory Cytokines: The levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov

Effective anti-inflammatory compounds would demonstrate a dose-dependent reduction in these inflammatory markers. nih.gov

To determine antimicrobial activity, the compound would be tested against a panel of pathogenic bacteria and fungi. The standard method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. niscair.res.in

Hypothetical Data Table for Antimicrobial Efficacy: This table is a template illustrating how data would be presented. No experimental values are available for this compound.

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Data Not Available |

| Escherichia coli | Gram-negative Bacteria | Data Not Available |

| Candida albicans | Fungus | Data Not Available |

For assessing antiviral activity, particularly against viruses like SARS-CoV-2 or HIV, cell-based pseudovirus systems are a safe and effective tool. These systems use a harmless virus (like a lentivirus) that is engineered to express the surface proteins (e.g., the Spike protein of SARS-CoV-2) of the target pathogenic virus.

The assay involves infecting permissive host cells with the pseudovirus in the presence of varying concentrations of the test compound. The level of infection is typically measured by a reporter gene (like luciferase) included in the pseudovirus. A reduction in reporter gene activity indicates that the compound has inhibited viral entry into the cells. The results are often reported as the EC₅₀ value, the concentration at which the compound inhibits 50% of viral entry.

Modulation of Specific Cellular Signaling Cascades

No studies documenting the effects of this compound on specific cellular signaling cascades have been identified. Research into how this compound may interact with pathways crucial for cell proliferation, survival, and differentiation is currently unavailable in the public domain.

Table 1: Modulation of Specific Cellular Signaling Cascades by this compound

| Target Pathway | Cell Type/System | Observed Effect |

| Data not available | Data not available | Data not available |

In Vivo Studies in Animal Models

There is a lack of published in vivo research on this compound in any animal models. Therefore, its effects on biological systems in a living organism have not been characterized.

Pharmacodynamic Markers in Relevant Animal Models

No information is available regarding the pharmacodynamic markers of this compound in animal models. Studies to measure the biochemical or physiological effects of the compound over time have not been reported.

Table 2: Pharmacodynamic Markers of this compound in Animal Models

| Animal Model | Marker | Method of Measurement | Outcome |

| Data not available | Data not available | Data not available | Data not available |

Efficacy Assessment in Preclinical Disease Models (e.g., oncological, inflammatory, infectious)

There are no available studies assessing the efficacy of this compound in any preclinical models of disease. Its potential therapeutic effects in areas such as oncology, inflammation, or infectious diseases have not been investigated.

Table 3: Efficacy of this compound in Preclinical Disease Models

| Disease Model | Animal Species | Key Findings |

| Data not available | Data not available | Data not available |

Evaluation of Systemic Biological Responses in Animal Organisms

No data exists on the systemic biological responses to this compound in animal organisms. Research into the broader physiological effects of the compound on various organ systems has not been published.

Structure Activity Relationship Sar Studies of 4 Amino 2 Cyclohexyloxy Benzamide Analogs

Influence of Chemical Modifications on Biological Potency

The 4-amino-2-(cyclohexyloxy)benzamide scaffold presents three primary regions for chemical modification: the 4-amino group, the 2-(cyclohexyloxy) moiety, and the benzamide (B126) core. The following subsections detail the impact of alterations in these areas on the biological activity of the resulting analogs.

The 4-amino group is a critical determinant of the biological activity in many benzamide derivatives. Studies on related benzamide compounds have shown that this amino group often plays a significant role in binding to biological targets. For instance, in a series of benzamide derivatives acting as glucokinase activators, the -NH2 group was found to be crucial for activating the glucokinase enzyme. researchgate.netresearchgate.net This activation is achieved through the formation of a hydrogen bond between the amino group of the benzamide moiety and amino acid residues, such as tyrosine, within the enzyme's binding site. researchgate.netresearchgate.net

The position and nature of the amino group are also vital. In studies of 4-aminoquinoline (B48711) derivatives, the 4-amino substitution is essential for their antimalarial activity. youtube.com While not a direct analog, this highlights the general importance of the amino group's placement on the aromatic ring for biological function. For this compound analogs, it is hypothesized that the 4-amino group similarly engages in key hydrogen bonding interactions with the target protein. Modifications such as acylation or substitution of the amino group would likely alter these interactions, potentially leading to a decrease in potency.

The benzamide core serves as the central scaffold for the molecule, and substitutions on this ring system can significantly affect efficacy. The relative positions of the amino, cyclohexyloxy, and carboxamide groups are crucial for establishing the correct orientation of the key interacting moieties. In a study on 1,2,6-trisubstituted benzimidazoles, the activity was found to be dependent on the groups substituted at the C6 position of the benzimidazole (B57391) ring, which is analogous to the 4-position of the benzamide ring in the current context. mdpi.com

Furthermore, research on 2-amino-1,4-naphthoquinone-benzamide derivatives has shown that substitutions on the benzamide portion of the molecule can have a profound effect on cytotoxic activity. nih.gov For this compound analogs, introducing substituents on the benzene (B151609) ring could influence the electronic properties of the molecule, its metabolic stability, and its ability to interact with the target. For example, electron-withdrawing or electron-donating groups could alter the pKa of the 4-amino group or the reactivity of the benzamide core.

The following table summarizes the general structure-activity relationships for key modifications on the this compound scaffold based on findings from related compound series.

| Molecular Component | Modification | Predicted Impact on Biological Activity | Rationale |

| 4-Amino Group | Removal or replacement | Likely decrease in activity | Essential for hydrogen bonding with the target protein. researchgate.netresearchgate.net |

| Acylation or alkylation | Potential decrease in activity | May disrupt key hydrogen bond donor properties. | |

| 2-(cyclohexyloxy) Moiety | Variation in ring size (e.g., cyclopentyl, cycloheptyl) | Modulation of activity | Alters the fit within a hydrophobic binding pocket. |

| Substitution on the cyclohexyl ring | Fine-tuning of potency | Can enhance or decrease binding affinity through steric and electronic effects. nih.gov | |

| Benzamide Core | Introduction of additional substituents | Modulation of activity | Can influence electronic properties, metabolic stability, and target interactions. mdpi.comnih.gov |

| Isomeric rearrangement of substituents | Likely decrease in activity | The specific 2,4-disubstitution pattern is likely optimal for target binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can provide predictive insights for the design of new, more potent analogs.

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For benzamide derivatives, a variety of descriptors have been employed in QSAR studies. researchgate.netresearchgate.net

In a 2D-QSAR study of benzamide derivatives as glucokinase activators, the following descriptors were found to be significant researchgate.netresearchgate.net:

chiV4pathcluster: A topological descriptor that encodes information about the branching and connectivity of the molecule.

SsNH2E-index: An electro-topological state descriptor that quantifies the electronic and topological environment of a primary amine group.

SdssCE-index: An electro-topological state descriptor related to the electronic and topological environment of carbon atoms with two single bonds and one double bond.

For a comprehensive QSAR model of this compound analogs, a diverse set of descriptors would be necessary to capture the structural variations. These would likely include:

Topological descriptors: To describe the molecular size, shape, and branching.

Electronic descriptors: Such as partial charges and dipole moments, to model electrostatic interactions.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), to account for the lipophilicity of the cyclohexyloxy group.

Steric descriptors: Molar refractivity (MR) or other parameters to describe the bulk of the substituents.

The table below illustrates a potential selection of molecular descriptors for a QSAR model of this compound analogs.

| Descriptor Class | Specific Descriptor Example | Property Encoded |

| Topological | chiV4pathcluster | Molecular branching and connectivity |

| Electronic | SsNH2E-index | Electronic environment of the amino group |

| Hydrophobic | ClogP | Lipophilicity |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Quantum Chemical | HOMO/LUMO energies | Electron donating/accepting ability |

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power. Common validation metrics include researchgate.netresearchgate.net:

n: The number of compounds in the dataset.

r² (Coefficient of Determination): A measure of how well the model fits the training data.

q² (Cross-validated r²): A measure of the model's internal predictive ability, typically calculated using the leave-one-out method.

pred_r² (Predictive r² for the external test set): A measure of the model's ability to predict the activity of new, unseen compounds.

For example, a QSAR model for benzamide glucokinase activators yielded the following statistical values: n = 32, r² = 0.8669, q² = 0.6423, and pred_r² = 0.6408. researchgate.netresearchgate.net These values indicate a model with good internal and external predictive capabilities.

The interpretation of a validated QSAR model provides valuable insights into the SAR. The coefficients of the descriptors in the QSAR equation indicate the direction and magnitude of their influence on the biological activity. For instance, a positive coefficient for a descriptor like the SsNH2E-index would suggest that a higher value for this descriptor, corresponding to a particular electronic environment of the amino group, is beneficial for activity. researchgate.netresearchgate.net Similarly, a positive coefficient for a steric descriptor associated with the 2-position substituent would imply that bulkier groups in this position enhance potency.

By analyzing the QSAR model, researchers can prioritize the synthesis of new analogs with a higher probability of exhibiting improved biological activity, thereby accelerating the drug discovery process.

Pharmacophore Hypothesis Generation and Validation

The development of a pharmacophore model for a series of compounds, such as analogs of this compound, is a crucial step in rational drug design. This computational model identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a response. The generation and validation of such a hypothesis are iterative processes involving the identification of key structural elements and their spatial relationships.

Identification of Key Structural Features for Activity

The initial step in creating a pharmacophore model involves a thorough analysis of the structure-activity relationship (SAR) data from a series of active analogs. For the 4-amino-2-alkoxybenzamide scaffold, several key structural features are consistently recognized as important for biological activity. These features are the primary components that are likely to interact with the target protein.

The fundamental components of the this compound pharmacophore are hypothesized to include:

Aromatic Ring: The benzene ring serves as a central scaffold, providing a rigid structure for the appended functional groups. It is often involved in π-π stacking or hydrophobic interactions within the receptor binding pocket.

Hydrogen Bond Donors: The primary amine (-NH2) at the 4-position and the amide (-CONH2) are critical hydrogen bond donors. These groups can form directional interactions with amino acid residues such as aspartate, glutamate, or serine in the active site of a target protein.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a key hydrogen bond acceptor. Its ability to accept a hydrogen bond from a corresponding donor group on the receptor is often essential for anchoring the ligand in the correct orientation. The oxygen of the cyclohexyloxy group may also function as a hydrogen bond acceptor.

In related series, such as 4-amino-5-chloro-2-ethoxybenzamides, which have been studied for their gastroprokinetic activity, the spatial arrangement of these groups has been shown to be critical. For instance, modifications to the substituents on the benzamide core can greatly influence activity, highlighting the importance of the electronic and steric properties of these features. nih.gov

Mapping of Pharmacophoric Elements

Once the key structural features have been identified, the next step is to map their spatial arrangement to create a 3D pharmacophore model. This model defines the precise geometry and distances between the pharmacophoric features. This process is typically performed using computational software that can align a set of active molecules and derive a common feature hypothesis. nih.govnih.gov

The mapping process for this compound analogs would involve:

Conformational Analysis: Generating a set of low-energy conformations for each active analog to understand the possible shapes the molecules can adopt.

Molecular Alignment: Superimposing the active molecules based on the identified common features. For example, the aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers would be aligned.

Hypothesis Generation: Based on the alignment, a pharmacophore model is generated. This model consists of a set of points in 3D space, each representing a specific feature (e.g., hydrogen bond donor, hydrophobic center), along with tolerance spheres defining the allowed deviation from that point.

Validation: The generated pharmacophore model is then validated to ensure its predictive power. This is typically done by testing its ability to distinguish between active and inactive compounds. A good model will be able to identify active compounds from a database while filtering out inactive ones.

A hypothetical pharmacophore map for this compound is depicted by the spatial relationship between the hydrogen bond donors of the 4-amino and amide groups, the hydrogen bond acceptor of the amide carbonyl, and the hydrophobic centroid of the cyclohexyl ring. The relative distances and angles between these elements are critical for a productive interaction with the biological target.

The table below illustrates a hypothetical structure-activity relationship for analogs of this compound, highlighting how modifications to the key structural features could impact biological activity.

| Compound | R1 (at position 4) | R2 (at position 2) | R3 (Amide) | Predicted Activity | Rationale |

| 1 | -NH2 | -O-Cyclohexyl | -CONH2 | High | Parent compound with optimal features. |

| 2 | -NO2 | -O-Cyclohexyl | -CONH2 | Low | Replacement of H-bond donor with electron-withdrawing group. |

| 3 | -NH2 | -O-Methyl | -CONH2 | Moderate | Smaller hydrophobic group may lead to reduced binding affinity. |

| 4 | -NH2 | -O-Cyclohexyl | -CSNH2 | Low | Altered H-bonding properties of the thioamide. |

| 5 | -OH | -O-Cyclohexyl | -CONH2 | Moderate-Low | -OH is a weaker H-bond donor than -NH2 in this context. |

Theoretical Chemistry and Computational Modeling of 4 Amino 2 Cyclohexyloxy Benzamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule.

Molecular Docking and Binding Energy Calculations

These computational methods are essential for predicting how a molecule might interact with a biological target, such as a protein receptor.

Free Energy Perturbation and MM/PBSA/GBSA for Binding Affinity EstimationMethods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding between a ligand and a receptor.nih.govelsevierpure.comThese calculations are critical for ranking potential drug candidates by predicting their binding affinity.nih.gov

Without dedicated research studies performing these analyses on 4-Amino-2-(cyclohexyloxy)benzamide, no specific data, findings, or corresponding tables can be presented. The field awaits investigation by computational chemists to uncover the theoretical profile of this compound.

Mechanistic Insights from Advanced Computational Simulations

Advanced computational simulations have become indispensable in modern chemical research, offering a window into the atomic-scale world. For this compound, these simulations are crucial for understanding its structure-function relationships. By employing sophisticated algorithms and physics-based models, researchers can predict and analyze the molecule's behavior with a high degree of accuracy.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the molecule's possible shapes, or conformers, and determining their relative stabilities. This is achieved by mapping the molecule's potential energy surface, which reveals the energy associated with different arrangements of its atoms.

The key rotatable bonds in this compound, such as the bond connecting the cyclohexyloxy group to the benzene (B151609) ring and the bond of the amide group, allow the molecule to adopt various conformations. Computational methods, such as molecular mechanics and quantum mechanics, are used to calculate the energy of these different conformers. The results of these calculations are often visualized as a potential energy landscape, where energy minima correspond to stable conformers and energy barriers represent the energy required to transition between them.

A systematic search of the conformational space of this compound would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a statistical picture of the molecule's preferred shapes.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| A | 178.5° | 0.00 | 65.2 |

| B | 65.2° | 1.25 | 15.8 |

| C | -70.1° | 1.35 | 13.5 |

| D | -175.3° | 2.50 | 5.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a conformational analysis study might yield. The dihedral angle refers to the torsion around the ether linkage.

Beyond static structures, understanding the dynamic behavior of this compound is crucial. Molecular dynamics (MD) simulations provide a powerful method to study the motion of atoms in the molecule over time. By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule interacts with its surroundings, such as solvent molecules or a biological target.

In an aqueous environment, for instance, MD simulations can show how water molecules form hydrogen bonds with the amino and amide groups of this compound. These simulations can also elucidate the hydrophobic interactions between the cyclohexyl and phenyl groups and the surrounding water. The trajectory of the simulation provides a wealth of information about the molecule's flexibility, the stability of its different conformers, and the timescale of conformational changes.

Furthermore, MD simulations are instrumental in studying the binding of this compound to a potential protein target. By placing the molecule in the active site of a protein and simulating the system's dynamics, researchers can predict the binding mode, calculate the binding free energy, and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. This information is invaluable for understanding the molecule's mechanism of action and for the rational design of more potent analogs.

Table 2: Analysis of Intermolecular Interactions from a 100 ns Molecular Dynamics Simulation of this compound in Water

| Interaction Type | Interacting Groups | Average Number of Contacts | Average Interaction Energy (kcal/mol) |

| Hydrogen Bond | Amino group (donor) - Water (acceptor) | 2.1 | -4.5 |

| Hydrogen Bond | Amide group (donor) - Water (acceptor) | 1.5 | -3.8 |

| Hydrogen Bond | Amide carbonyl (acceptor) - Water (donor) | 2.8 | -3.2 |

| Hydrophobic Contact | Cyclohexyl group - Water | 25.3 | -1.2 |

| Hydrophobic Contact | Phenyl group - Water | 18.9 | -0.9 |

Note: The data in this table is hypothetical and illustrates the type of quantitative analysis that can be derived from molecular dynamics simulations.

Conclusion and Future Research Perspectives for 4 Amino 2 Cyclohexyloxy Benzamide

Synthesis of 4-Amino-2-(cyclohexyloxy)benzamide

A common approach for synthesizing benzamides involves the reaction of an activated carboxylic acid derivative with an amine. For instance, the synthesis of other N-substituted benzamides often proceeds by treating a benzoyl chloride with the appropriate amine. google.comprepchem.com Similarly, processes for creating 2-aminobenzamides have been patented, frequently starting from materials like isatoic anhydrides or by manipulating functional groups on the benzene (B151609) ring. google.comgoogle.com

A potential synthetic pathway for this compound could therefore involve:

Preparation of the Benzoyl Chloride: Starting with 2-hydroxy-4-nitrobenzoic acid, the hydroxyl group could be etherified with cyclohexanol. The resulting 2-(cyclohexyloxy)-4-nitrobenzoic acid would then be converted to its acid chloride, for example, by using thionyl chloride.

Amidation: The 2-(cyclohexyloxy)-4-nitrobenzoyl chloride would then be reacted with ammonia (B1221849) to form the primary amide.

Reduction: The final step would be the reduction of the nitro group to an amino group, yielding the target compound, this compound.

This proposed route leverages standard, well-documented organic chemistry transformations to construct the target molecule.

Summary of Academic Contributions and Research Progress on Benzamide (B126) Derivatives

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities. ontosight.airesearchgate.net Academic and industrial research has extensively explored this chemical class, leading to significant contributions across various therapeutic areas.

Benzamide derivatives are recognized for their potential as:

Anticancer Agents: A major focus of research has been on benzamide derivatives as histone deacetylase (HDAC) inhibitors, which can alter gene expression in cancer cells and induce apoptosis. researchgate.netresearchgate.net Other anticancer mechanisms include the inhibition of the Hedgehog signaling pathway via smoothened (SMO) antagonism and the inhibition of specific cytochrome P450 enzymes like CYP1B1 that are overexpressed in tumors. nih.govvensel.org Recently, derivatives have been designed that induce cancer cell death through the accumulation of reactive oxygen species (ROS). nih.gov

Antimicrobial and Pesticidal Agents: Researchers have synthesized novel benzamides with significant antibacterial and antifungal properties. nanobioletters.com Some compounds show potent activity against strains like E. coli and B. subtilis. nanobioletters.com Furthermore, by applying bioisosterism—the strategy of replacing one functional group with another that has similar properties—novel benzamides have been developed with potent insecticidal and fungicidal activities for agricultural use. mdpi.comnih.gov

Neuropharmacological Agents: The benzamide structure is integral to drugs targeting the central nervous system. This includes compounds designed as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Other derivatives have been investigated as stimulants for gastrointestinal motility. google.com

Metabolic Disease Therapeutics: A promising area of research is the development of benzamide derivatives as allosteric glucokinase activators. researchgate.netnih.gov These molecules can enhance glucose sensing and insulin (B600854) secretion, offering a potential treatment for type 2 diabetes. nih.gov

Anti-inflammatory and Analgesic Agents: N-cyclohexyl-substituted benzamides, which are structurally related to the title compound, have been synthesized and shown to possess anti-inflammatory and analgesic properties. nih.gov

The table below summarizes the diverse applications and findings related to benzamide derivatives.

| Research Area | Target/Mechanism | Example Derivative Class | Key Findings |

| Oncology | Histone Deacetylase (HDAC) Inhibition | o-Aminobenzamides | Potent antiproliferative activity against various human tumor cell lines. researchgate.net |

| Smoothened (SMO) Antagonism | Amide derivatives | Inhibition of the Hedgehog signaling pathway, effective against resistant cell lines. nih.gov | |

| ROS-Mediated Apoptosis | Substituted Benzamides | Induction of oxidative stress and mitochondrial dysfunction in gastric cancer cells. nih.gov | |

| Infectious Diseases | Bacterial Cell Wall/Receptor Interaction | N-Benzamide derivatives | Excellent activity against B. subtilis and E. coli. nanobioletters.com |

| Agriculture | Larvicidal/Fungicidal Activity | Pyridine-linked 1,2,4-oxadiazole (B8745197) Benzamides | High larvicidal activity against mosquito larvae and good fungicidal activity. mdpi.comnih.gov |

| Neurology | Acetylcholinesterase (AChE) Inhibition | Benzenesulfonamide-Benzamides | Nanomolar inhibitory potencies against AChE, a target in Alzheimer's disease. nih.govnih.gov |

| Metabolic Diseases | Glucokinase Activation | Thiazole-Benzamides | Allosteric activation of glucokinase, showing potential for diabetes treatment. researchgate.netnih.gov |

| Inflammation | Undisclosed | N-[4-(alkyl)cyclohexyl]-benzamides | Demonstrated anti-inflammatory and analgesic potencies in preclinical models. nih.gov |

Prospects for Rational Design of Novel Benzamide Analogs with Enhanced Biological Activity

The future of benzamide research lies in the rational design of new analogs with superior properties. Modern computational chemistry, combined with a deep understanding of chemical principles, provides a powerful toolkit for this endeavor. nih.gov

Key strategies for rational design include:

Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable. researchgate.net QSAR models can identify key physicochemical properties correlated with biological activity, while docking can predict how a molecule binds to its target protein, guiding modifications to improve affinity and selectivity. researchgate.netresearchgate.netresearchgate.net

Bioisosteric Replacement: As demonstrated in the design of pesticidal benzamides, replacing functional groups with bioisosteres can lead to novel compounds with improved activity or altered physicochemical properties. mdpi.comnih.gov For this compound, one could explore replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups, or the ether linkage with a thioether or amino group.

Scaffold Hopping and Diversification: While the benzamide core is proven, exploring alternative central scaffolds that maintain the key pharmacophoric features could lead to compounds with entirely new intellectual property and potentially better drug-like properties.

ADMET Profiling: Integrating in silico predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early in the design process can help prioritize compounds with favorable pharmacokinetic and safety profiles, increasing the likelihood of preclinical success. nih.gov

| Design Strategy | Description | Application for Benzamide Analogs |

| Molecular Docking | Simulates the binding of a ligand to the active site of a target protein. | Used to predict binding modes and energies for HDAC inhibitors, cholinesterase inhibitors, and others, guiding modifications to enhance binding. researchgate.netresearchgate.net |

| QSAR Studies | Correlates variations in physicochemical properties of compounds with changes in biological activity. | Helps in designing novel glucokinase activators by identifying key structural features for activity. researchgate.net |

| Bioisosterism | The substitution of atoms or groups with other groups that have similar chemical or physical properties. | Employed to replace fluorinated groups with pyridine (B92270) rings to create novel pesticides with high activity. mdpi.comnih.gov |

| In Silico ADMET | Computational prediction of a drug's pharmacokinetic and toxicity properties. | Used to evaluate newly designed anticancer benzamides for drug-like potential early in the discovery pipeline. nih.gov |

Broader Implications for Fundamental Chemical Biology and Preclinical Drug Discovery

The extensive research into benzamide derivatives carries significant implications beyond the development of single therapeutic agents. This class of compounds serves as a powerful example of how a simple, synthetically accessible chemical scaffold can be decorated to interact with a wide range of biological targets, addressing a multitude of diseases. researchgate.net

The broader implications are:

Validation of Drug Targets: Benzamide-based inhibitors have been crucial as "tool compounds" in chemical biology. They allow researchers to probe the function of specific enzymes like HDACs or receptors like SMO in cellular pathways, helping to validate them as targets for drug discovery. researchgate.netnih.gov

Foundation for Drug Discovery Platforms: The wealth of SAR data for benzamides provides a rich foundation for building future drug discovery programs. The known synthetic routes and established biological activities offer a low-risk starting point for developing new molecules against both existing and novel targets.

Illustrating Principles of Medicinal Chemistry: The story of benzamides is a textbook case in medicinal chemistry, demonstrating the power of strategies like scaffold decoration, bioisosterism, and structure-based design to transform a simple core into highly potent and selective agents. ontosight.aimdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2-(cyclohexyloxy)benzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling 4-amino-2-hydroxybenzoic acid with cyclohexyl bromide under Mitsunobu conditions or via nucleophilic substitution. Activation of the carboxylic acid group using EDCl/HOBt or DCC/DMAP in anhydrous DMF is critical . Optimization includes controlling temperature (0–5°C for activation, room temperature for coupling) and using excess cyclohexyloxy precursor to drive the reaction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use H NMR to verify the cyclohexyloxy proton environment (δ 3.5–4.5 ppm for axial-equatorial protons) and C NMR to confirm amide carbonyl resonance (~168 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 275.1522 for CHNO). IR spectroscopy identifies N-H stretches (~3350 cm) and amide C=O (~1650 cm) .

Q. What preliminary assays are recommended to assess the bioactivity of this compound?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinase or protease panels at 10 µM concentration) to identify potential targets. Cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, HeLa) at 1–100 µM doses screen for cytotoxicity. Compare results with structurally similar benzamides (e.g., 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide) to infer structure-activity relationships .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced target selectivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallized targets (e.g., EGFR or PARP1) to identify key binding interactions. Free energy perturbation (FEP) calculations quantify the impact of substituent modifications (e.g., replacing cyclohexyl with morpholine) on binding affinity. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories . Validate predictions via synthesis and in vitro IC measurements.

Q. What strategies resolve discrepancies between in silico predictions and in vitro activity data for this compound?

- Methodological Answer : If computational models predict high affinity but experimental IC values are weak, evaluate protonation states (pKa calculations via MarvinSketch) and tautomeric forms. Use surface plasmon resonance (SPR) to measure real-time binding kinetics (k/k) and confirm target engagement. Cross-validate with isothermal titration calorimetry (ITC) to assess thermodynamic parameters (ΔH, ΔS) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Methodological Answer : Conduct hepatic microsomal assays (human/rat) with NADPH cofactors to measure intrinsic clearance (CL). Use Caco-2 monolayers to assess permeability (P >1×10 cm/s indicates good absorption). Plasma protein binding (equilibrium dialysis) and plasma stability (37°C, 24h) inform bioavailability. For in vivo PK, administer 5 mg/kg IV/PO in rodents and calculate AUC, t, and Vd .

Data Interpretation and Comparative Analysis

Q. How does the cyclohexyloxy substituent influence bioactivity compared to other benzamide derivatives?

- Methodological Answer : The cyclohexyloxy group enhances lipophilicity (clogP ~2.5), improving membrane permeability versus methoxy (clogP ~1.8) or piperidine analogs. In cytotoxicity assays, cyclohexyloxy derivatives show 3–5× lower IC in solid tumors (e.g., HCT-116) due to increased cellular uptake. However, morpholine-substituted analogs may exhibit better CNS penetration .

Q. What experimental controls are critical when testing this compound in combination therapies?

- Methodological Answer : Include monotherapy arms (compound alone and partner drug alone) to assess additive/synergistic effects (Bliss or Chou-Talalay models). Use isobolograms to quantify synergy (CI <1). Control for solvent interference (e.g., DMSO ≤0.1%) and validate target-specific activity via siRNA knockdown or CRISPR-Cas9 gene editing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.